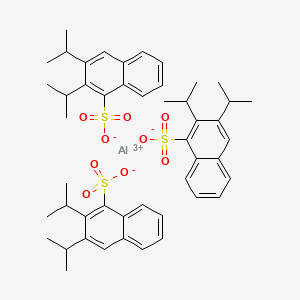
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine is a complex organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the reaction of 2-pyridineethanol with oxidizing agents to form the desired compound . The reaction conditions often include the use of solvents such as methanol and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Applications De Recherche Scientifique
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been identified as a potential inhibitor of carbonic anhydrase, which plays a role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-oxido-2-(1-oxidopyridin-1-ium-2-yl)pyridin-1-ium
- 4-nitro-7-[(1-oxidopyridin-1-ium-2-yl)thio]benzofurazan
Uniqueness
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine is unique due to its specific structural arrangement and the presence of multiple pyridine rings
Propriétés
Numéro CAS |
97721-16-9 |
|---|---|
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3O/c19-18-11-4-2-9-15(18)14-8-5-7-13(17-14)12-6-1-3-10-16-12/h1-11H |
Clé InChI |
BWRXIGQRGNDRON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=[N+]3[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)





![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)



